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Compound of Interest

Compound Name: ERK2 allosteric-IN-1

Cat. No.: B2699398 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of different allosteric inhibitor scaffolds targeting ERK2. This document

summarizes key performance data, outlines detailed experimental protocols for cited assays,

and visualizes relevant biological pathways and workflows.

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein

kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. While

ATP-competitive inhibitors have been the mainstay of ERK2-targeted drug discovery, allosteric

inhibitors that bind to sites distinct from the active site offer potential advantages in terms of

selectivity and overcoming resistance. This guide focuses on a head-to-head comparison of

prominent allosteric and dual-mechanism ERK2 inhibitor scaffolds.

Quantitative Performance of ERK2 Allosteric
Inhibitors
The following table summarizes the biochemical and cellular potencies of selected ERK2

inhibitors with allosteric or dual-mechanism modes of action. These compounds represent

distinct chemical scaffolds and binding mechanisms.
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Inhibitor
Scaffold

Target(s)
Mechanism
of Action

Biochemica
l IC50
(ERK2)

Cellular
pRSK IC50

Reference(s
)

SCH772984 ERK1/2

Dual: Inhibits

catalytic

activity and

prevents

MEK-

mediated

phosphorylati

on

1 nM

<500 nM in

~88% of

BRAF-mutant

lines

[1][2][3]

ASTX029 ERK1/2

Dual: Inhibits

catalytic

activity and

prevents

MEK-

mediated

phosphorylati

on

Potent (exact

IC50 not

specified in

reviewed

literature)

4 nM

(HCT116)
[4][5][6]

VTX-11e ERK1/2

ATP-

competitive

with allosteric

consequence

s (R-state

selective)

15 nM 48 nM (HT29) [7][8][9]

D-

Recruitment

Site (DRS)

Inhibitors

(e.g., 2507-1)

ERK2

Allosteric:

Binds to the

D-recruitment

site, inhibiting

protein-

protein

interactions

N/A (prevents

MEK1

activation

with IC50 of

9.9 µM)

N/A [10][11]
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CC-90003 ERK1/2

Covalent,

irreversible

inhibitor

10-20 nM
GI50 varies

by cell line
[12][13]

Signaling Pathway and Inhibitor Mechanism of
Action
The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and

survival. The diagram below illustrates the canonical pathway and the points of intervention for

different classes of ERK2 inhibitors.
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Upstream Signaling

ERK Regulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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